

# Chemical structure and properties of arecoline hydrochloride salt

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## Compound of Interest

Compound Name: Arecoline hydrochloride

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## Arecoline Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **arecoline hydrochloride**. It includes detailed experimental protocols for its analysis and the elucidation of its biological activity, along with a summary of its key signaling pathways.

## Chemical Structure and Physicochemical Properties

**Arecoline hydrochloride** is the hydrochloride salt of arecoline, a natural alkaloid found in the areca nut, the fruit of the Areca catechu palm. It is a white crystalline solid that is soluble in water and ethanol.

Chemical Formula:  $C_8H_{14}ClNO_2$  IUPAC Name: methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrochloride

Below is a table summarizing the key physicochemical properties of arecoline and its hydrochloride salt.

Property	Value	Reference
Arecoline (Free Base)		
Molecular Formula	$C_8H_{13}NO_2$	[1]
Molecular Weight	155.19 g/mol	[1]
Description	Oily liquid	[1]
Boiling Point	209 °C	[1]
pKa	6.84	[1]
Solubility	Miscible with water, alcohol, ether; soluble in chloroform	[1]
Arecoline Hydrochloride		
Molecular Formula	$C_8H_{14}ClNO_2$	
Molecular Weight	191.66 g/mol	[1]
Melting Point	157-158 °C	

## Spectroscopic Data

The structural elucidation of **arecoline hydrochloride** is supported by various spectroscopic techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1H$ -NMR (400 MHz, DMSO- $d_6$ ):  $\delta$  10.1 (s, 1H), 7.08 (t,  $J=4.0$  Hz, 1H), 3.94 (q,  $J=2.0$  Hz, 2H), 3.74 (s, 3H), 3.36 (t,  $J=2.8$  Hz, 2H), 2.90 (s, 3H), 2.63 (m, 2H).
- $^{13}C$ -NMR (100 MHz,  $D_2O$ ):  $\delta$  169.2, 140.6, 129.7, 66.5, 63.9, 60.2, 55.5, 25.5.[2]

### Mass Spectrometry (MS)

LC-MS/MS is a common method for the quantification of arecoline. In positive ion mode, the transition of  $m/z$  156.2  $\rightarrow$  53.2 is typically monitored for arecoline.[3]

## Pharmacological Properties

**Arecoline hydrochloride** is a parasympathomimetic agent that acts as a partial agonist at both muscarinic and nicotinic acetylcholine receptors.<sup>[4]</sup> Its affinity for various receptor subtypes is summarized in the table below.

Receptor Subtype	Binding Affinity (K <sub>i</sub> ) / Potency (IC <sub>50</sub> )	Reference
Muscarinic Receptors		
M1	-	<sup>[4]</sup>
M2	High affinity	<sup>[5]</sup>
M3	-	<sup>[4]</sup>
M4	-	<sup>[4]</sup>
Nicotinic Receptors		
α4β2	-	<sup>[6]</sup>
α6-containing	-	
α7	Silent agonist	<sup>[4]</sup>

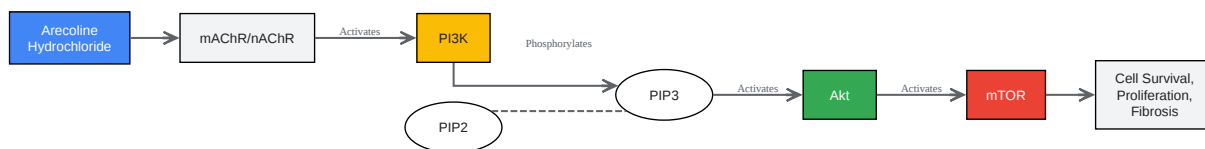
Note: Specific K<sub>i</sub> and IC<sub>50</sub> values are variable in the literature and depend on the experimental conditions.

## Key Signaling Pathways

Arecoline has been shown to modulate several key intracellular signaling pathways, contributing to its diverse physiological and pathological effects.

### PI3K/Akt/mTOR Pathway

Arecoline can activate the PI3K/Akt/mTOR pathway, which is crucial in cell survival, proliferation, and fibrosis. This activation can be observed through the increased phosphorylation of Akt and downstream effectors.

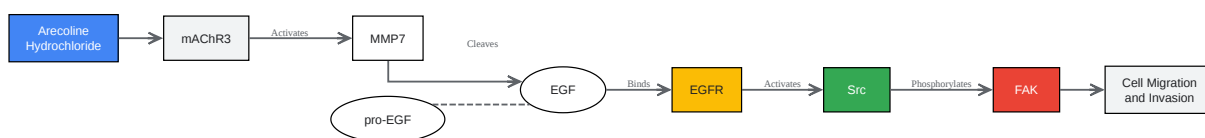


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Arecoline-induced PI3K/Akt/mTOR signaling cascade.

## EGFR/Src/FAK Pathway

Arecoline can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of Src and Focal Adhesion Kinase (FAK). This pathway is implicated in cell migration and invasion.[7]



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Arecoline-mediated transactivation of the EGFR/Src/FAK pathway.

## MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key cascade affected by arecoline, influencing cell proliferation and differentiation.[8] This pathway often acts downstream of EGFR activation.[9]

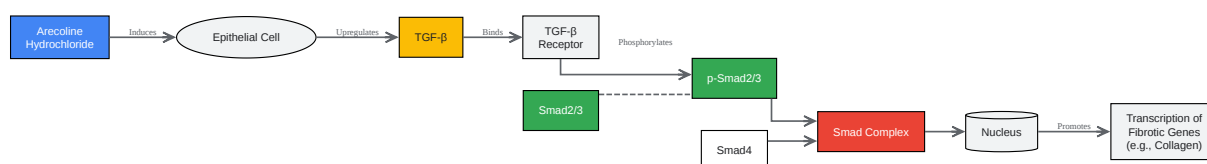


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The Ras/Raf/MEK/ERK signaling cascade activated by arecoline.

## TGF- $\beta$ Signaling Pathway

Arecoline is a known inducer of the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, which plays a pivotal role in fibrosis by promoting the expression of extracellular matrix proteins.<sup>[10][11][12][13]</sup>



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Arecoline-induced TGF- $\beta$  signaling leading to fibrosis.

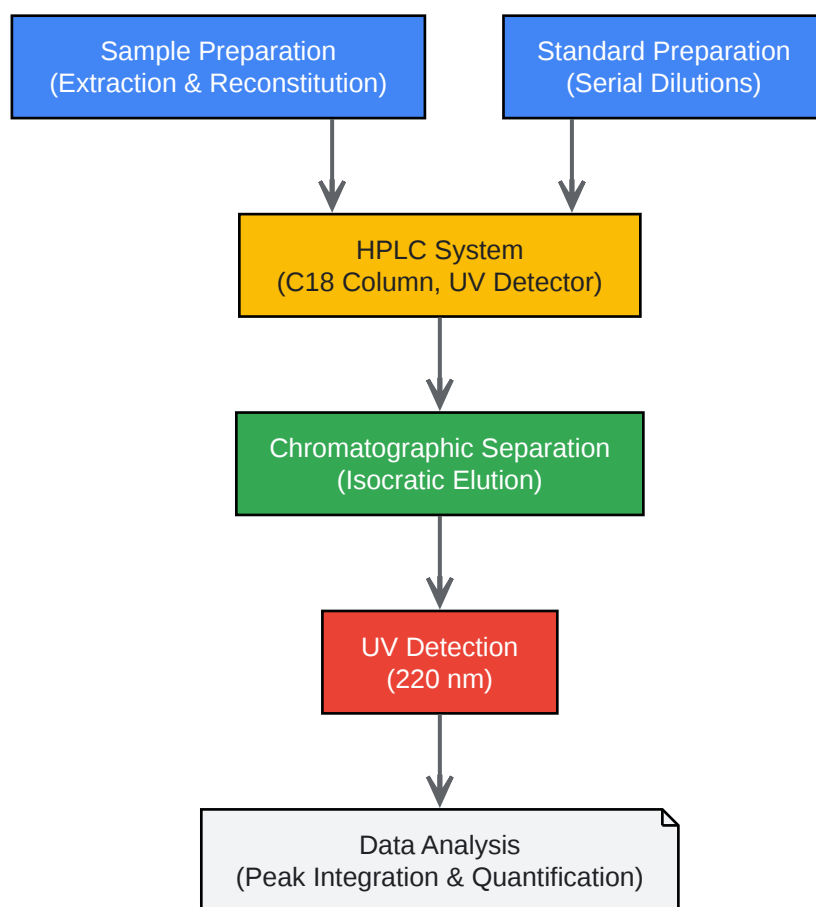
## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a reverse-phase HPLC method for the quantification of arecoline.<sup>[14]</sup>

- Instrumentation:
  - HPLC system with a UV detector.
  - C18 reverse-phase column (e.g., 250 x 4.6 mm, 5  $\mu$ m particle size).<sup>[14]</sup>
- Mobile Phase:
  - Acetonitrile and phosphate buffer (pH 5.9) in an 88:12 (v/v) ratio.<sup>[14]</sup>
- Chromatographic Conditions:

- Flow rate: 1.0 mL/min.[14]
- Column temperature: 25 °C.[14]
- Detection wavelength: 220 nm.
- Injection volume: 20 µL.
- Sample Preparation:
  - Extract arecoline from the matrix using a suitable solvent (e.g., methanol).
  - Dissolve the dried extract in 0.1 N HCl, wash with chloroform, neutralize the acid layer, and then extract with chloroform.
  - Evaporate the chloroform and reconstitute the residue in acidic methanol (methanol:HCl = 98:2 v/v).
- Standard Curve Preparation:
  - Prepare a stock solution of **arecoline hydrochloride** in the mobile phase.
  - Generate a series of dilutions to create a standard curve (e.g., 10-200 µg/mL).[14]
- Analysis:
  - Inject samples and standards onto the HPLC system.
  - Quantify the arecoline concentration in the samples by comparing the peak areas to the standard curve.



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General workflow for HPLC analysis of **arecoline hydrochloride**.

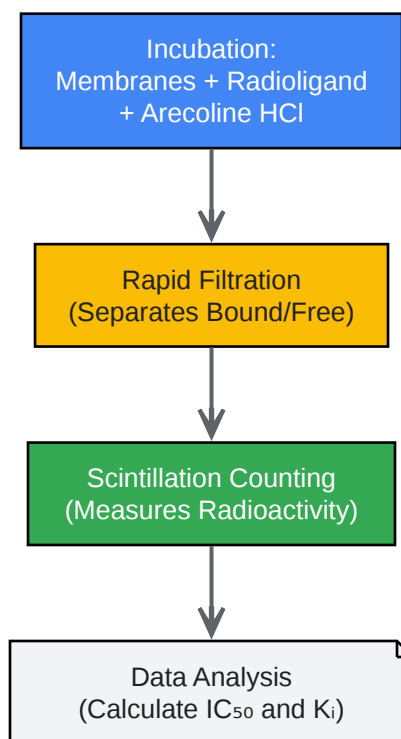
## Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of **arecoline hydrochloride** for muscarinic receptors.<sup>[15][16][17]</sup>

- Materials:
  - Cell membranes expressing the muscarinic receptor subtype of interest.
  - Radioligand (e.g., [<sup>3</sup>H]-N-methylscopolamine, [<sup>3</sup>H]-QNB).
  - **Arecoline hydrochloride** (unlabeled competitor).
  - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).

- Glass fiber filters.
- Scintillation counter.
- Procedure:
  - Prepare serial dilutions of **arecoline hydrochloride**.
  - In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of **arecoline hydrochloride**.
  - Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).
  - Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
  - Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
  - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the logarithm of the **arecoline hydrochloride** concentration.
  - Determine the IC<sub>50</sub> value (the concentration of **arecoline hydrochloride** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_D)$ , where [L] is the concentration of the radioligand and K<sub>D</sub> is its dissociation constant.





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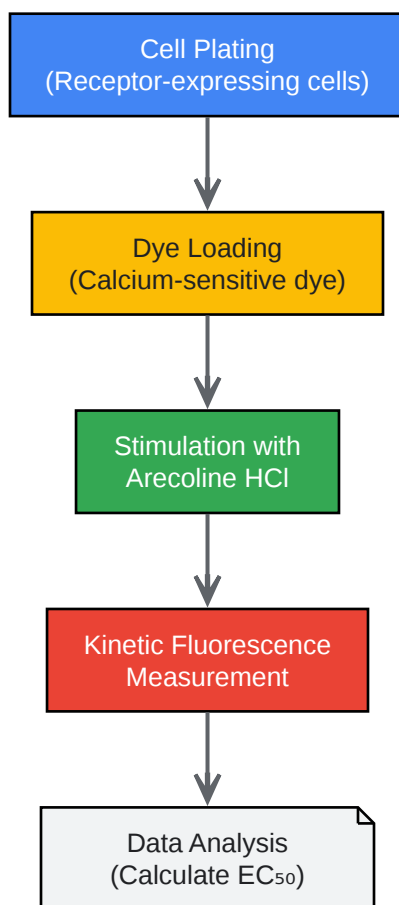
Workflow for a competitive radioligand binding assay.

## Calcium Mobilization Assay

This assay measures the functional activity of **arecoline hydrochloride** at Gq-coupled muscarinic receptors (e.g., M1, M3) by detecting changes in intracellular calcium levels.<sup>[18][19]</sup>

- Materials:
  - Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1, HEK293).
  - Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
  - Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  - **Arecoline hydrochloride**.
  - Fluorescence plate reader with kinetic reading capabilities.

- Procedure:
  - Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
  - Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37 °C).
  - Wash the cells with assay buffer to remove excess dye.
  - Place the plate in the fluorescence reader and measure the baseline fluorescence.
  - Add varying concentrations of **arecoline hydrochloride** to the wells and immediately begin recording the fluorescence intensity over time.
- Data Analysis:
  - Determine the peak fluorescence response for each concentration of **arecoline hydrochloride**.
  - Plot the change in fluorescence against the logarithm of the **arecoline hydrochloride** concentration.
  - Determine the EC<sub>50</sub> value (the concentration of **arecoline hydrochloride** that produces 50% of the maximal response) by non-linear regression analysis.



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Workflow for a calcium mobilization assay.

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